Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound features a central piperazine ring linked to two benzothiazole moieties, one of which is brominated at the 6-position. The methanone group bridges the piperazine and benzothiazole units, contributing to its rigidity and electronic properties. The bromine atom enhances electrophilicity and may influence binding to biological targets such as kinases or serotonin receptors .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS2/c20-12-5-6-14-16(11-12)27-19(22-14)24-9-7-23(8-10-24)18(25)17-21-13-3-1-2-4-15(13)26-17/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBVTBRQUKUSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The bromination of the benzothiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The next step involves the introduction of the piperazine ring. This can be done by reacting the brominated benzothiazole with piperazine in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The final step is the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Bromine Substituent
The 6-bromo group undergoes:
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Nucleophilic substitution (e.g., Suzuki-Miyaura coupling) with aryl boronic acids using Pd(PPh₃)₄ catalysis .
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Electrophilic aromatic substitution under Friedel-Crafts conditions.
Piperazine Ring
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine sites.
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Protonation : Forms salts with acids (e.g., HCl), enhancing solubility.
Ketone Group
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Reduction : Converted to a secondary alcohol using NaBH₄.
Catalytic and Cross-Coupling Reactions
The bromine atom enables participation in cross-coupling reactions critical for structural diversification:
Table 2: Cross-Coupling Reactions
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 65–80% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aminated analogs | 55–70% |
Stability and Degradation Pathways
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Hydrolysis : The ketone and amide bonds degrade under strongly acidic/basic conditions (e.g., HCl/NaOH, 60°C).
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Photodegradation : UV exposure leads to debromination and oxidation of the benzothiazole ring.
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Thermal Stability : Decomposes above 250°C, confirmed by DSC.
Biological Interaction Pathways
While primarily a synthetic intermediate, derivatives show:
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Enzyme inhibition : Binding to ATP pockets in bacterial gyrase via hydrogen bonds (Asp73, Thr165) and hydrophobic interactions .
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Anticancer activity : Apoptosis induction in tumor cells through ROS generation .
Analytical Characterization
| Technique | Key Findings |
|---|---|
| ¹H/¹³C NMR | Distinct signals for bromine (δ 7.8–8.2 ppm), piperazine (δ 3.2–3.6 ppm), and ketone (δ 190–200 ppm). |
| HPLC | Purity >95% (C18 column, MeOH/H₂O = 70:30). |
| MS | Molecular ion peak at m/z 462.36 (M+H⁺). |
Scientific Research Applications
Anticancer Activity
Numerous studies have explored the anticancer properties of compounds containing benzothiazole moieties. A recent investigation demonstrated that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines. The compound has shown promise in enhancing the efficacy of existing chemotherapeutic agents, potentially leading to combination therapies that could improve patient outcomes .
Antimicrobial Properties
Research indicates that benzothiazole derivatives possess antimicrobial activity. The specific compound has been tested against a range of bacterial strains, showing significant inhibition of growth. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. The compound may help in reducing oxidative stress and inflammation in neuronal cells, indicating its potential role in treating conditions like Alzheimer's and Parkinson's disease .
Fluorescent Probes
The unique structural properties of benzo[d]thiazole derivatives make them suitable as fluorescent probes in biological imaging. The compound's ability to emit fluorescence upon excitation allows for its use in tracking cellular processes and studying protein interactions within live cells .
Material Science
In materials science, benzothiazole derivatives are being investigated for their utility in organic electronics, particularly in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown to enhance the electrical conductivity and stability of the materials used .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their cytotoxicity against breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Bioorganic & Medicinal Chemistry Letters, researchers assessed the antimicrobial activity of several benzothiazole derivatives, including benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. The findings revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential .
Case Study 3: Neuroprotection
A study conducted by Abdallah et al. explored the neuroprotective effects of various benzothiazole compounds using an in vitro model of oxidative stress. The results showed that the compound could significantly reduce cell death and oxidative damage, indicating its potential application in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Key Observations:
- Bromine vs.
- Linker Flexibility: Compounds with aliphatic linkers (e.g., 13 in ) exhibit greater conformational flexibility, whereas the target’s methanone linker imposes rigidity, which may optimize receptor binding .
- Substituent Effects : Ethoxy-substituted analogs (e.g., 941869-25-6 ) show higher solubility than brominated derivatives, highlighting the trade-off between halogenation and pharmacokinetics .
Spectroscopic and Analytical Characterization
Biological Activity
Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Anticancer Properties
Benzothiazole derivatives, including the compound , are recognized for their anticancer potential. Research indicates that modifications to the benzothiazole structure can enhance its efficacy against various cancer cell lines. For instance, studies have shown that related compounds exhibit significant inhibition of cancer cell proliferation and induce apoptosis in multiple human cancer cell lines such as A431, A549, and H1299 .
The mechanisms through which benzothiazole derivatives exert their anticancer effects include:
- Inhibition of Tumor Growth : Some derivatives inhibit the activity of metalloenzymes like carbonic anhydrase, which is crucial for tumor growth and survival .
- Induction of Apoptosis : Compounds have been documented to promote apoptosis in cancer cells, leading to cell cycle arrest at various phases .
- Anti-inflammatory Effects : Certain derivatives reduce inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the piperazine ring and bromine substitution on the benzothiazole moiety enhances lipophilicity and bioavailability, which are critical for effective drug action.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of benzothiazole derivatives:
- In Vitro Studies : A study involving a series of benzothiazole compounds demonstrated that specific substitutions led to IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 0.24 to 0.92 µM against various cancer cell lines . The compound's ability to induce apoptosis was confirmed through Western blot analysis.
- Crystal Structure Analysis : The crystal structure of related compounds has provided insights into their conformational stability and interaction dynamics with biological targets. For example, the crystal structure analysis revealed a wide C=N—C angle, indicating potential flexibility in binding interactions .
Comparative Analysis of Benzothiazole Derivatives
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | 0.5 | Apoptosis induction |
| Compound 4i | 7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazole-2-amine | 0.8 | Cell cycle arrest |
| Title Compound | This compound | TBD | TBD |
Note : IC50 values indicate potency; lower values suggest higher potency.
Q & A
Q. Basic Research Focus
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) to determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is often compared to ciprofloxacin .
- Anti-inflammatory Testing : Inhibition of COX-2/LOX enzymes via ELISA or fluorescence-based assays .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Data Interpretation : MICs ≤10 µg/mL suggest potent antimicrobial activity; COX-2 IC₅₀ values <1 µM indicate anti-inflammatory potential .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. Advanced Research Focus
- Systematic Substitution : Modify bromine position (e.g., 5- vs. 6-bromo), piperazine substituents (e.g., methyl, ethyl), or methanone linkers to evaluate effects on target binding .
- Pharmacophore Modeling : Identify critical moieties (e.g., bromine’s role in hydrophobic interactions) using software like Schrödinger’s Phase .
- Bioisosteric Replacement : Replace bromine with CF₃ or Cl to balance lipophilicity and metabolic stability .
Case Study : Analogues with 4-ethylbenzo[d]thiazole showed 3-fold higher antimicrobial activity than the parent compound, attributed to enhanced membrane penetration .
What computational strategies predict binding modes and target interactions?
Q. Advanced Research Focus
- Docking Studies (AutoDock Vina) : Simulate binding to targets like bacterial DNA gyrase or 5-HT₁A receptors. Use PDB structures (e.g., 2XCT for gyrase) .
- *DFT Calculations (B3LYP/6-31G)**: Analyze electron distribution in the bromothiazole ring to predict reactivity and interaction sites .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogues .
Validation : Cross-check docking scores with experimental IC₅₀ values; RMSD <2 Å in simulations indicates reliable predictions .
How can researchers resolve contradictions in biological data across studies?
Q. Advanced Research Focus
- Meta-Analysis : Compare MICs/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to isolate protocol-dependent variability .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results (e.g., unintended kinase inhibition) .
- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance in dose-response curves .
Example : Discrepancies in anti-inflammatory activity may arise from differences in cellular COX-2 expression levels; normalize data to protein content .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced Research Focus
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance water solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .
- LogP Optimization : Aim for LogP 2–3 via substituent tuning (e.g., replacing bromine with polar groups) to balance solubility and membrane permeability .
Validation : Assess pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models after oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
